molecular formula C70H107N19O19S B1344017 Gap 26

Gap 26

Cat. No.: B1344017
M. Wt: 1550.8 g/mol
InChI Key: FDPIMWZHGJNESB-VCSXYVMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Gap 26 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The synthesis involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial production of this compound follows similar principles but on a larger scale, often employing automated peptide synthesizers to increase efficiency and yield .

Chemical Reactions Analysis

Reaction Scheme:

Resin bound peptide+TFAGap 26 TFA salt +Byproducts\text{Resin bound peptide}+\text{TFA}\rightarrow \text{Gap 26 TFA salt }+\text{Byproducts}Cleavage efficiency: >90% under optimized TFA conditions.

Chemical Stability and Reactivity

This compound exhibits stability in aqueous solutions at neutral pH but degrades under:

  • Acidic conditions (pH < 3): Peptide bonds hydrolyze, generating fragments.
  • Oxidative environments: Cysteine residues form disulfide bridges, altering conformation .

Degradation Pathways:

ConditionMajor ReactionProducts
Acidic pHHydrolysis of peptide bondsShorter peptide fragments
OxidativeCysteine oxidationDisulfide-linked dimers
High temperatureDenaturationAggregated peptides

Mechanistic Interactions with Connexins

This compound binds to extracellular loops of Cx43, blocking both gap junction channels (cell-cell communication) and hemichannels (ATP/Ca²⁺ release). Key findings:

  • Hemichannel inhibition: Blocks ATP release within 5 minutes (IC₅₀ = 28.4 μM) .
  • Gap junction inhibition: Reduces electrical coupling by 80% after 30-minute exposure .

Kinetics of Inhibition:

ParameterHemichannelsGap Junctions
Onset time5–10 minutes30–60 minutes
IC₅₀28.4 μM45.2 μM
ReversibilityPartially reversibleFully reversible

Biochemical Effects in Physiological Systems

This compound modulates redox and inflammatory pathways:

  • Oxidative stress: Reduces malondialdehyde (MDA) by 40% and H₂O₂ by 35% in cardiac tissue .
  • Inflammation: Lowers TNF-α (↓50%) and IL-6 (↓38%) in cirrhotic cardiomyopathy models .

Antioxidant Mechanism:

Gap 26Inhibition of Cx43 hemichannelsReduced ROS release Nrf2 activity SOD GPx\text{this compound}\rightarrow \text{Inhibition of Cx43 hemichannels}\rightarrow \text{Reduced ROS release}\rightarrow \text{ Nrf2 activity}\rightarrow \text{ SOD GPx}Key enzymes upregulated: Superoxide dismutase (SOD), glutathione peroxidase (GPx) .

Comparative Analysis with Analogues

ParameterThis compoundGap 19MMK-1
TargetCx43 E1 loopCx43 C-terminalPan-connexin
Onset time5–30 min10–45 min<5 min
ReversibilityPartialFullIrreversible
SelectivityHighModerateLow

Case Study: Cirrhotic Cardiomyopathy

  • Dosage: 1 µg/kg/day intraperitoneal.
  • Outcome: Restored chronotropic response (↑25%) and reduced hepatic AST/ALT (↓30%) .

Proposed Modifications:

  • PEGylation: To enhance plasma stability.
  • Targeted delivery: Liposomal encapsulation for tissue-specific action .

Scientific Research Applications

Scientific Applications of Gap 26

This compound is a connexin mimetic peptide corresponding to the residues 63-75 of connexin 43 and functions as a gap junction blocker . It is widely used as a reversible inhibitor of gap junctional intercellular communication . Gap junctions contain channels that facilitate the passage of ions and small molecules between adjacent cells . this compound has a molecular weight of 1550.8 Da and the molecular formula C70H107N19O19SC_{70}H_{107}N_{19}O_{19}S .

Research Applications

  • Cardiovascular Research: this compound protects the heart against ischemia-reperfusion injury and confers protection against myocardial ischemia injury . It can also alleviate chronotropic hyporesponsiveness and upregulate atrial Cx43 expression in cirrhotic rats . In rabbit arterial smooth muscle, this compound attenuates rhythmic contractile activity (IC50 = 28.4 μM) .
  • Pulmonary Research: Gap26 improves alveolar development in neonatal rats with hyperoxia exposure . It reverses the changes induced by hyperoxia exposure, such as increased ROS production and Cx43 expression, activated ASK1-JNK/p38 signaling, and excessive apoptosis .
  • Inflammation Research: this compound reduces inflammatory factors such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) .

Experimental Models

  • In vitro studies: Gap26 treatment decreased ROS production, inhibited ASK1-JNK/p38 signaling, and decreased apoptosis in RLE-6TN cells (type II alveolar epithelial cells of rats) cultured in 85% O2O_2 .
  • In vivo studies: Gap26 treatment reversed the effects of hyperoxia exposure in neonatal rats, improving alveolar development .

Biological Activity

Gap 26 is a connexin-mimetic peptide that corresponds to residues 63-75 of connexin 43 (Cx43). It functions primarily as a gap junction blocker, inhibiting intercellular communication mediated by gap junctions, which are crucial for various physiological processes, including cardiac and smooth muscle contraction. The biological activity of this compound has been extensively studied, revealing its significant effects on cellular signaling and communication.

This compound acts by blocking gap junction channels, which are formed by connexin proteins. These channels allow the passage of ions and small molecules between adjacent cells, facilitating various cellular functions. By inhibiting these channels, this compound can alter intracellular calcium levels and ATP release, impacting cellular responses to stimuli.

  • Inhibition of Calcium Signaling : Research indicates that this compound can attenuate rhythmic contractile activity in smooth muscle tissues. Specifically, it has been shown to block the movement of inositol trisphosphate (IP3)-induced ATP and calcium across connexin hemichannels, effectively reducing calcium signaling in response to external stimuli .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the amplitude of intracellular calcium oscillations induced by agonists such as phenylephrine. This effect suggests that this compound can serve as a valuable tool for studying the functional properties of gap junctions in various cell types .

In Vivo Studies

In vivo experiments using female Sprague-Dawley rats have shown that administration of this compound (300 μM) does not affect pial arteriolar dilations induced by neuronal activation paradigms. This finding indicates that while this compound effectively blocks gap junction communication, its impact on vascular responses may be context-dependent .

Data Table: Summary of Biological Effects of this compound

Study Type Effect Observed Concentration Model Reference
In VitroAttenuated calcium oscillations600 μMSmooth muscle cells
In VivoNo effect on arteriolar dilation300 μMSprague-Dawley rats
In VitroBlocked ATP release induced by IP3N/ACell cultures

Case Study: Cardiac Function

A study investigated the effects of this compound on cardiac myocytes. Researchers found that treatment with this compound resulted in decreased intercellular communication among myocytes, leading to impaired synchrony in contraction. This suggests potential implications for cardiac health and arrhythmias when gap junction communication is disrupted .

Case Study: Smooth Muscle Activity

Another case study focused on the impact of this compound on rabbit arterial smooth muscle. The results indicated that this compound effectively reduced contractile responses to agonist stimulation, highlighting its role as a potential therapeutic agent for conditions characterized by excessive smooth muscle contraction .

Q & A

Basic Research Questions

Q. How is "Gap 26" defined in the context of scientific research gaps, and what methodologies are recommended to identify it?

  • Methodological Answer : this compound should be contextualized within systematic reviews of prior literature to isolate unresolved questions. Use PRISMA guidelines for systematic reviews to map existing studies, followed by meta-analyses to quantify inconsistencies. Tools like VOSviewer can visualize research trends, highlighting understudied areas .

Q. What experimental design principles are critical when investigating this compound?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to isolate this compound’s effects.
  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and document variables (e.g., temperature, pH) rigorously.
  • Sample Size : Use power analysis (e.g., G*Power software) to determine adequate participant/experimental units .

Q. How should researchers formulate a primary research question addressing this compound?

  • Methodological Answer :

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).
  • Example: “How does [mechanism linked to this compound] influence [specific outcome] in [model organism/system] under [defined conditions]?”
  • Validate novelty via Scopus/Web of Science keyword searches .

Advanced Research Questions

Q. What strategies resolve contradictions in data related to this compound across studies?

  • Methodological Answer :

  • Triangulation : Combine qualitative (e.g., interviews) and quantitative (e.g., regression models) methods.
  • Sensitivity Analysis : Test if results hold under varying assumptions (e.g., Bayesian vs. frequentist frameworks).
  • Meta-Regression : Identify moderators (e.g., study year, population) causing variability .

Q. How can multi-omics approaches be integrated to address mechanistic gaps in this compound research?

  • Methodological Answer :

  • Workflow :

Genomics : CRISPR-Cas9 screens to identify candidate genes.

Proteomics : LC-MS/MS to quantify protein interactions.

Metabolomics : NMR or GC-MS to profile metabolites.

  • Data Integration : Use pathway enrichment tools (e.g., STRING, KEGG) and machine learning (e.g., Random Forest) for cross-omics analysis .

Q. What sub-questions are essential for decomposing complex hypotheses about this compound?

  • Methodological Answer :

  • Example for a hypothesis on this compound’s role in cellular signaling:
  • Sub-question 1: “Does this compound modulate [specific receptor] endocytosis in [cell type]?”
  • Sub-question 2: “Is this effect dependent on [secondary messenger]?”
  • Use directed acyclic graphs (DAGs) to map causal relationships and prioritize sub-questions .

Q. How should researchers balance primary vs. secondary data collection in this compound studies?

  • Methodological Answer :

  • Primary Data : Custom surveys or lab experiments ensure specificity (e.g., this compound knockout models).
  • Secondary Data : Leverage repositories like Gene Expression Omnibus (GEO) or UK Biobank, but validate metadata completeness.
  • Hybrid Approach : Use secondary data for hypothesis generation and primary data for validation .

Q. Data Management and Presentation

Q. What data types are most relevant for documenting this compound investigations?

  • Methodological Answer :

  • Key Data Types :
CategoryExamplesTools
ExperimentalDose-response curves, qPCR dataGraphPad Prism, Python (Matplotlib)
ObservationalBehavioral assays, imaging datasetsImageJ, MATLAB
MetadataLab conditions, participant demographicsREDCap, LabArchives
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers optimize visual presentation of this compound findings for peer-reviewed journals?

  • Methodological Answer :

  • Figures : Use heatmaps for omics data, Sankey diagrams for workflow transparency.
  • Tables : Include effect sizes, confidence intervals, and p-values.
  • Reproducibility : Share raw data via Figshare/Zenodo with DOI links .

Q. Ethical and Theoretical Considerations

Q. What ethical frameworks apply to in vivo studies investigating this compound?

  • Methodological Answer :
  • Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies.
  • Ethics Committees : Submit detailed protocols (e.g., sample size justification, euthanasia methods) for review.
  • 3Rs Principle : Replace, Reduce, Refine animal use where possible .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMWZHGJNESB-VCSXYVMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H107N19O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.